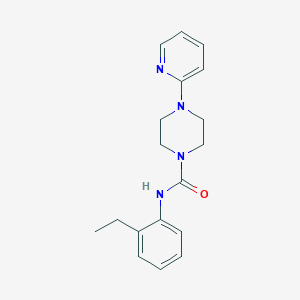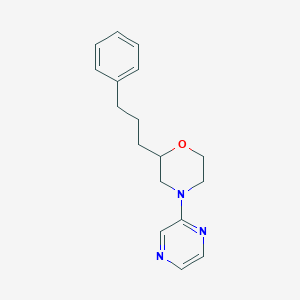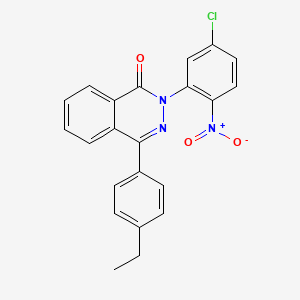![molecular formula C15H28N2O3 B6038338 N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide](/img/structure/B6038338.png)
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. Inhibition of FAAH increases the levels of endocannabinoids, which has been shown to have various physiological and biochemical effects.
Mécanisme D'action
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide selectively inhibits FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide have been shown to have various biochemical and physiological effects. These include analgesia, anti-inflammatory effects, neuroprotection, and anxiolytic effects. N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide has also been shown to have potential therapeutic effects in addiction by reducing drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide is its selectivity for FAAH inhibition. This allows for the specific modulation of endocannabinoid levels without affecting other pathways. However, one limitation is its short half-life, which can make it difficult to maintain consistent levels in vivo.
Orientations Futures
Future research on N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide could focus on its potential therapeutic applications in various areas, including pain management, anxiety, depression, and addiction. It could also investigate its anti-inflammatory and neuroprotective effects in more detail. Additionally, studies could be conducted to improve its pharmacokinetic properties and increase its half-life for more consistent levels in vivo.
Méthodes De Synthèse
The synthesis of N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide involves the condensation of 1,3-dibromopropane with morpholine, followed by reaction with 4-methylpentan-2-one and acetic anhydride. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide has been extensively studied for its potential therapeutic applications in various areas, including pain management, anxiety, depression, and addiction. It has also been investigated for its anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
N-[3-[2-(4-methylpentyl)morpholin-4-yl]-3-oxopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-12(2)5-4-6-14-11-17(9-10-20-14)15(19)7-8-16-13(3)18/h12,14H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZVIMVYRCXSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)

![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6038286.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)

![N-(3-methoxyphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B6038313.png)

![1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)
![8-bromo-N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6038336.png)
![ethyl 4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6038343.png)
![N-{3-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B6038348.png)